5-Chloro-2-(2-ethylphenoxy)aniline
Overview
Description
5-Chloro-2-(2-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . . This compound is primarily used in research and industrial applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-ethylphenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-ethylphenol. The process begins with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. This intermediate is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline . The final step involves the reaction of 5-chloro-2-nitroaniline with 2-ethylphenol under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are designed to maximize yield and minimize environmental impact by using efficient reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-Chloro-2-(2-ethylphenoxy)aniline is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethylphenoxy group.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an ethylphenoxy group.
2-Ethylphenol: Lacks the chloro and aniline groups but shares the ethylphenoxy moiety.
Uniqueness
5-Chloro-2-(2-ethylphenoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(2-ethylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIBLCZFJUEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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